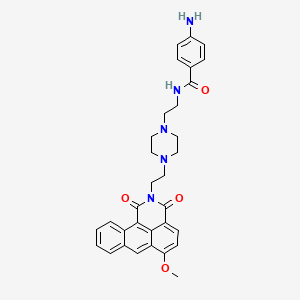
Azonafide-PEABA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azonafide-PEABA is a cytotoxic agent used primarily in scientific research. It is known for its potential anti-tumor properties and is structurally related to naphthalimides, which are compounds that bind to DNA by intercalation . This compound has shown enhanced activity against various cancer models, especially leukemias, breast cancer, and melanoma .
Vorbereitungsmethoden
The synthesis of Azonafide-PEABA involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of the azonafide ring, which is essential for its anti-tumor activity .
Analyse Chemischer Reaktionen
Azonafide-PEABA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Azonafide-PEABA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of naphthalimide derivatives.
Biology: It is used to study the biological effects of cytotoxic agents on cancer cells.
Industry: It is used in the development of new anti-cancer drugs and other therapeutic agents.
Wirkmechanismus
Azonafide-PEABA exerts its effects by binding to DNA through intercalation, which disrupts the normal function of the DNA and leads to cell death . The compound also poisons topoisomerase II, an enzyme that is essential for DNA replication and repair . This dual mechanism of action makes this compound a potent cytotoxic agent.
Vergleich Mit ähnlichen Verbindungen
Azonafide-PEABA is structurally related to other naphthalimide derivatives, such as amonafide and other azonafide derivatives . These compounds share similar mechanisms of action and anti-tumor properties, but this compound has shown enhanced activity against certain cancer models and is not affected by the multi-drug resistance phenomenon . Other similar compounds include:
Amonafide: A naphthalimide that binds to DNA and poisons topoisomerase II.
Thiourea derivatives: These compounds have shown potent cytotoxic activity and are being investigated for their anti-cancer properties.
This compound stands out due to its enhanced activity and reduced susceptibility to multi-drug resistance, making it a promising candidate for further research and development in the field of anti-cancer therapeutics .
Eigenschaften
Molekularformel |
C32H33N5O4 |
|---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
4-amino-N-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C32H33N5O4/c1-41-27-11-10-25-28-26(27)20-22-4-2-3-5-24(22)29(28)32(40)37(31(25)39)19-18-36-16-14-35(15-17-36)13-12-34-30(38)21-6-8-23(33)9-7-21/h2-11,20H,12-19,33H2,1H3,(H,34,38) |
InChI-Schlüssel |
HKWSBFJHMXFGKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C2C3=C(C4=CC=CC=C4C=C13)C(=O)N(C2=O)CCN5CCN(CC5)CCNC(=O)C6=CC=C(C=C6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


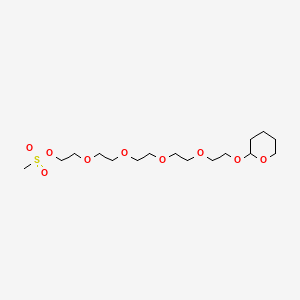

![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
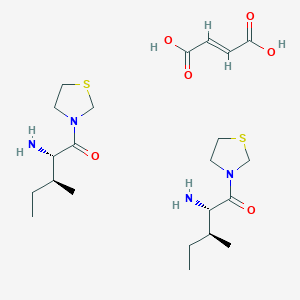
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
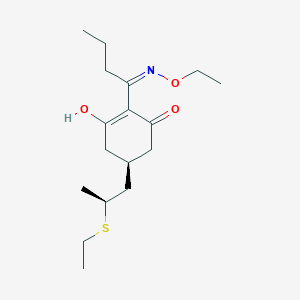
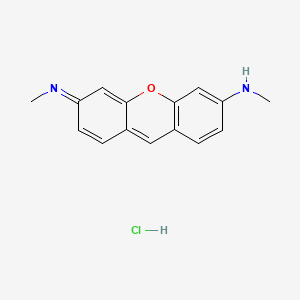

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
